2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid
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Overview
Description
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate pentahydrate, and a reducing agent like sodium ascorbate. The reaction conditions are generally mild, and the reaction can be performed in a mixture of water and an organic solvent like dimethylformamide .
Industrial Production Methods: For industrial-scale production, continuous flow methods can be employed to enhance efficiency and yield. A metal-free process has been developed for the synthesis of triazole derivatives, which involves the construction of the triazole ring under flow conditions. This method is atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions: 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Triazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site .
Comparison with Similar Compounds
- 2-(1H-1,2,4-triazol-1-yl)acetic acid
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 1-(1H-1,2,3-triazol-4-yl)ethanone
Comparison: Compared to other triazole derivatives, 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(1-ethyltriazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-4-5(7-8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJGPHYYVSSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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